molecular formula C3H12Cl2N2O B6156959 O-(3-aminopropyl)hydroxylamine dihydrochloride CAS No. 76028-89-2

O-(3-aminopropyl)hydroxylamine dihydrochloride

Cat. No.: B6156959
CAS No.: 76028-89-2
M. Wt: 163
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(3-aminopropyl)hydroxylamine dihydrochloride: is a chemical compound with the molecular formula C3H12Cl2N2O. It is a derivative of hydroxylamine, featuring an aminopropyl group attached to the hydroxylamine moiety. This compound is often used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(3-aminopropyl)hydroxylamine dihydrochloride typically involves the reaction of hydroxylamine with 3-chloropropylamine. The reaction is carried out in an aqueous medium, and the product is isolated as its dihydrochloride salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(3-aminopropyl)hydroxylamine dihydrochloride can undergo oxidation reactions, where the hydroxylamine group is oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can also participate in reduction reactions, where the aminopropyl group can be reduced to form primary amines.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are typically employed.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

Chemistry: O-(3-aminopropyl)hydroxylamine dihydrochloride is used as a reagent in organic synthesis, particularly in the preparation of various nitrogen-containing compounds. It is also employed in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. It is also investigated for its potential therapeutic effects in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of O-(3-aminopropyl)hydroxylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The hydroxylamine moiety can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    Hydroxylamine hydrochloride: A simpler derivative of hydroxylamine, lacking the aminopropyl group.

    3-aminopropylamine: Contains the aminopropyl group but lacks the hydroxylamine moiety.

    O-benzylhydroxylamine: Features a benzyl group instead of the aminopropyl group.

Uniqueness: O-(3-aminopropyl)hydroxylamine dihydrochloride is unique due to the presence of both the aminopropyl and hydroxylamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

76028-89-2

Molecular Formula

C3H12Cl2N2O

Molecular Weight

163

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.